molecular formula C8H10N2O2 B1330837 (1,3-Benzodioxol-5-ylmethyl)hydrazine CAS No. 51421-35-3

(1,3-Benzodioxol-5-ylmethyl)hydrazine

Cat. No.: B1330837
CAS No.: 51421-35-3
M. Wt: 166.18 g/mol
InChI Key: SNBIXINOMWMLIV-UHFFFAOYSA-N
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Description

(1,3-Benzodioxol-5-ylmethyl)hydrazine is an organic compound characterized by the presence of a benzodioxole ring attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Benzodioxol-5-ylmethyl)hydrazine typically involves the reaction of (1,3-Benzodioxol-5-ylmethyl)chloride with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)hydrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest it may induce apoptosis in cancer cells by disrupting cellular processes .

Comparison with Similar Compounds

  • (1,3-Benzodioxol-5-yl)methanol
  • (1,3-Benzodioxol-5-yl)acetic acid
  • (1,3-Benzodioxol-5-yl)amine

Comparison: (1,3-Benzodioxol-5-ylmethyl)hydrazine is unique due to the presence of the hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. For instance, while (1,3-Benzodioxol-5-yl)methanol and (1,3-Benzodioxol-5-yl)acetic acid are primarily used as intermediates in organic synthesis, this compound’s hydrazine group allows it to participate in a wider range of chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

1,3-benzodioxol-5-ylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10-4-6-1-2-7-8(3-6)12-5-11-7/h1-3,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBIXINOMWMLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90329035
Record name [(2H-1,3-Benzodioxol-5-yl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51421-35-3
Record name (1,3-Benzodioxol-5-ylmethyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51421-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2H-1,3-Benzodioxol-5-yl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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